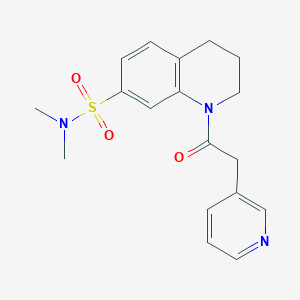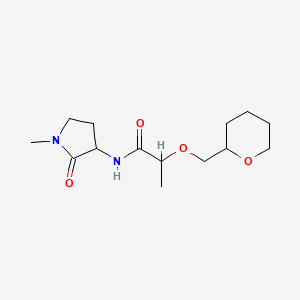![molecular formula C22H33N3O2 B7036911 1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B7036911.png)
1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-[(2-Ethoxy-6-azaspiro[34]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone involves multiple steps, typically starting with the preparation of the spirocyclic core. One common method involves the annulation of cyclopentane or four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Chemical Reactions Analysis
1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[4-[2-[(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone can be compared with other spirocyclic compounds, such as:
1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid: Used as a rigid linker in PROTAC development.
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Another spirocyclic compound with applications in targeted protein degradation. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Properties
IUPAC Name |
1-[4-[2-[(2-ethoxy-6-azaspiro[3.4]octan-6-yl)methyl]phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-3-27-20-14-22(15-20)8-9-23(17-22)16-19-6-4-5-7-21(19)25-12-10-24(11-13-25)18(2)26/h4-7,20H,3,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBIRUWJMLRJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CCN(C2)CC3=CC=CC=C3N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Ethylphenyl)-4-[2-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7036831.png)

![1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]ethanamine](/img/structure/B7036840.png)
![[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7036843.png)
![N-[[1-[(3-ethoxy-2-propoxyphenyl)methyl]piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B7036846.png)
![1-(4-Ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol](/img/structure/B7036851.png)
![[1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate](/img/structure/B7036860.png)
![N-(cyclopropylmethyl)-4-[2-hydroxypropyl(methyl)amino]-N-methylpiperidine-1-sulfonamide](/img/structure/B7036876.png)
![4-[[2-(Pyridin-3-ylmethoxy)phenyl]methyl]-1-(2,2,2-trifluoroethyl)piperazin-2-one](/img/structure/B7036879.png)
![N-methyl-2-[2-[[3-oxo-4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenoxy]acetamide](/img/structure/B7036885.png)
![4-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)piperazin-2-one](/img/structure/B7036887.png)
![3-(2,2-Difluoroethyl)-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]morpholine](/img/structure/B7036891.png)

![2-Ethoxy-6-[[1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-6-azaspiro[3.4]octane](/img/structure/B7036907.png)
